phosphanium bromide CAS No. 141951-48-6](/img/structure/B12546250.png)
[2-(3-Hydroxypropoxy)-2-oxoethyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the triphenylphosphonium group imparts unique properties to the molecule, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromoethyl acetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiolates, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of triphenylphosphine oxide derivatives.
Reduction: Formation of triphenylphosphine derivatives.
Substitution: Formation of various substituted triphenylphosphonium compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide is used as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of complex molecules.
Biology
In biological research, the compound is studied for its potential as a mitochondrial targeting agent. The triphenylphosphonium group facilitates the accumulation of the compound in mitochondria, making it useful for studying mitochondrial function and dysfunction.
Medicine
In medicine, 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide is investigated for its potential therapeutic applications. Its ability to target mitochondria makes it a candidate for the development of drugs aimed at treating mitochondrial diseases and related disorders.
Industry
In industrial applications, the compound is used as a catalyst or catalyst precursor in various chemical processes. Its unique properties make it valuable for enhancing the efficiency and selectivity of catalytic reactions.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide involves its interaction with molecular targets, primarily within the mitochondria. The triphenylphosphonium group facilitates the compound’s accumulation in the mitochondrial matrix, where it can exert its effects. The compound may interact with mitochondrial enzymes, affecting their activity and influencing mitochondrial function. Additionally, it may participate in redox reactions, impacting the cellular redox state and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium chloride
- 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium iodide
- 2-(3-Hydroxypropoxy)-2-oxoethylphosphanium fluoride
Uniqueness
2-(3-Hydroxypropoxy)-2-oxoethylphosphanium bromide is unique due to its specific combination of functional groups and the presence of the bromide ion. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. The bromide ion can influence the compound’s reactivity and interactions with other molecules, providing unique opportunities for its use in various applications.
Properties
CAS No. |
141951-48-6 |
|---|---|
Molecular Formula |
C23H24BrO3P |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
[2-(3-hydroxypropoxy)-2-oxoethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H24O3P.BrH/c24-17-10-18-26-23(25)19-27(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-9,11-16,24H,10,17-19H2;1H/q+1;/p-1 |
InChI Key |
ABARRFMDHPFUGB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)OCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


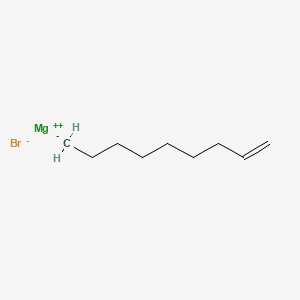
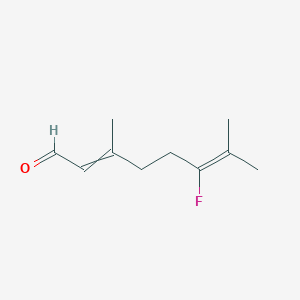


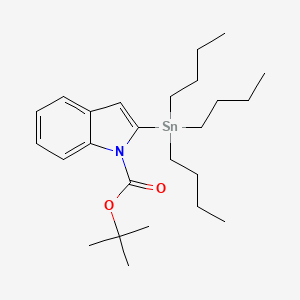
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
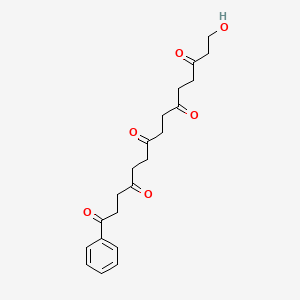
![2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12546208.png)
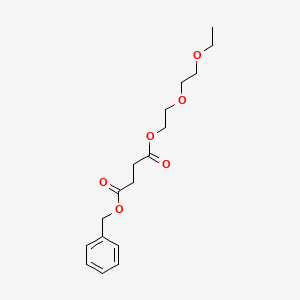
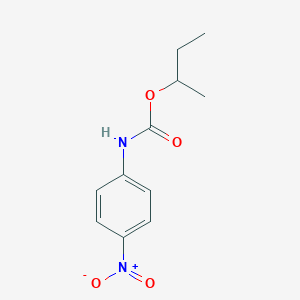
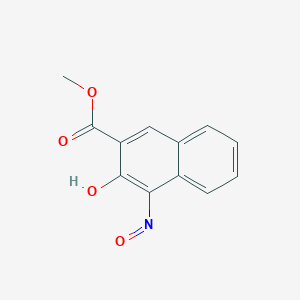
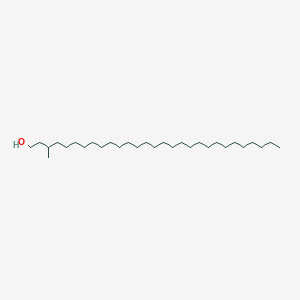
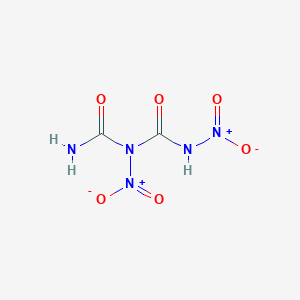
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
